molecular formula C20H15ClO B14699954 (2-Benzylphenyl)(4-chlorophenyl)methanone CAS No. 18793-94-7

(2-Benzylphenyl)(4-chlorophenyl)methanone

Cat. No.: B14699954
CAS No.: 18793-94-7
M. Wt: 306.8 g/mol
InChI Key: DHTSAMAXYUBFMH-UHFFFAOYSA-N
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Description

(2-Benzylphenyl)(4-chlorophenyl)methanone is an organic compound that belongs to the class of benzophenones. Benzophenones are widely used in organic chemistry due to their versatile chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a benzyl group attached to one phenyl ring and a chlorine atom attached to the other phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzylphenyl)(4-chlorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting benzyl chloride with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include:

    Solvent: Dichloromethane or toluene

    Temperature: Room temperature to reflux

    Catalyst: Aluminum chloride

The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the benzyl group to form the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced waste. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Benzylphenyl)(4-chlorophenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acids.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Benzoic acids

    Reduction: Alcohols

    Substitution: Various substituted benzophenones

Scientific Research Applications

(2-Benzylphenyl)(4-chlorophenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of (2-Benzylphenyl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: A simpler analog without the benzyl and chlorine substituents.

    (4-Chlorophenyl)(phenyl)methanone: Similar structure but lacks the benzyl group.

    (2-Benzylphenyl)(phenyl)methanone: Similar structure but lacks the chlorine atom.

Uniqueness

(2-Benzylphenyl)(4-chlorophenyl)methanone is unique due to the presence of both the benzyl group and the chlorine atom, which confer distinct chemical properties and reactivity. These substituents can influence the compound’s solubility, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

18793-94-7

Molecular Formula

C20H15ClO

Molecular Weight

306.8 g/mol

IUPAC Name

(2-benzylphenyl)-(4-chlorophenyl)methanone

InChI

InChI=1S/C20H15ClO/c21-18-12-10-16(11-13-18)20(22)19-9-5-4-8-17(19)14-15-6-2-1-3-7-15/h1-13H,14H2

InChI Key

DHTSAMAXYUBFMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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